Ethyl 2-fluoro-3-methylpyridine-5-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluoro and methyl group on the pyridine ring, which is further attached to an ethyl acetate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate typically involves the reaction of 6-fluoro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 2-(6-fluoro-5-methylpyridin-3-yl)acetic acid.
Reduction: Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(5-methylpyridin-3-yl)acetate: Lacks the fluoro group, which may result in different chemical and biological properties.
Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate:
The presence of the fluoro group in Ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate makes it unique, as fluorine atoms can significantly influence the compound’s chemical stability, lipophilicity, and biological activity.
Biological Activity
Ethyl 2-fluoro-3-methylpyridine-5-acetate is a pyridine derivative that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a fluorine atom at the second position, a methyl group at the third, and an ethyl acetate moiety at the fifth position. The molecular formula is C9H10FNO2. The presence of fluorine enhances lipophilicity and biological activity, making it a valuable compound in drug development and agrochemical formulations.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing fluorinated pyridines as starting materials.
- Acylation Reactions : Involving ethyl acetate derivatives to introduce the ester functionality.
- Fluorination Techniques : Employing reagents like potassium fluoride to introduce the fluorine atom selectively.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Inhibition of Acetylcholinesterase (AChE)
This compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays showed that it inhibits AChE with an IC50 value of approximately 25 µM, indicating moderate potency compared to other known inhibitors.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits low toxicity at concentrations below 100 µM. This non-cytotoxic profile suggests its potential for therapeutic applications without significant adverse effects.
Case Studies
- Anti-HIV Activity : A series of derivatives based on ethyl 2-fluoro-3-methylpyridine were tested for anti-HIV activity, revealing that none displayed selective inhibitory effects against HIV-1 in cell-based assays. However, they were non-cytotoxic at concentrations exceeding 100 µM, indicating safety for further development .
- Insecticidal Properties : Compounds related to ethyl 2-fluoro-3-methylpyridine have been evaluated for insecticidal activity against mosquitoes. The compound demonstrated promising results with an IC50 of 0.82 µM against AChE from mosquito sources, highlighting its potential use in pest control .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)5-8-4-7(2)10(11)12-6-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
FGMYMXZYVOWUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C(=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.